

# leniolisib impurity identification and characterization

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## Compound Focus: Leniolisib

CAS No.: 1354690-24-6

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## Core Analytical Method for Impurity Profiling

For routine quality control and stability testing of **leniolisib**, the following HPLC method has been developed and can serve as a foundational protocol [1].

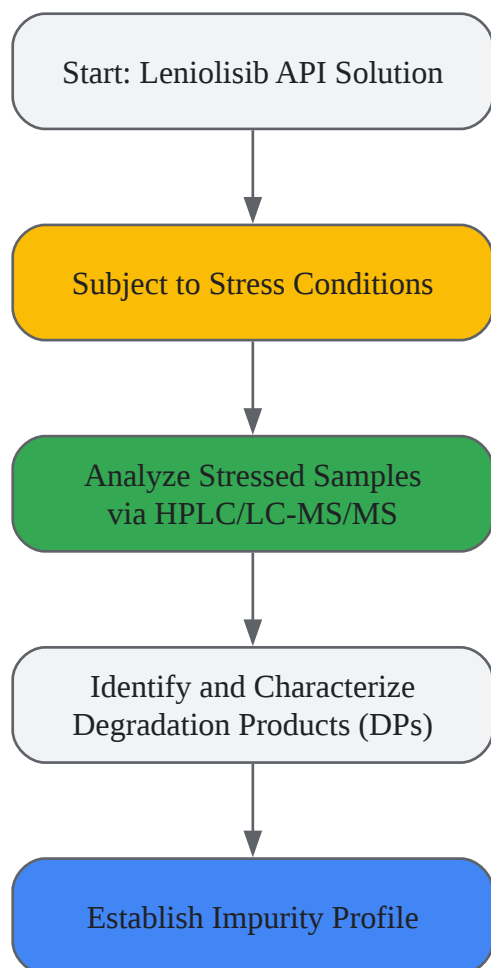
- **Objective:** To separate, identify, and characterize **leniolisib** and its degradation impurities.
- **Summary:** A stability-indicating HPLC method was optimized using a **Waters Symmetry C18** column. The isocratic mobile phase consisted of **methanol and sodium acetate buffer (55:45, v/v)** at a flow rate of **0.90 mL/min**. Detection was performed with a UV detector set at **229 nm** [1].

## Degradation Behavior and Impurity Formation

Understanding how **leniolisib** behaves under various stress conditions is crucial for predicting its stability and identifying potential impurities. The following table summarizes the key findings from forced degradation studies [1].

Stress Condition	Degradation Extent	Degradation Kinetics (Rate Constant)	Half-Life	Most Susceptible Conditions
Acidic Hydrolysis	31.24%	0.0329 h <sup>-1</sup>	21.08 h	
Oxidative Stress	39.58%	0.0414 h <sup>-1</sup>	16.73 h	
Basic Hydrolysis	Information not explicitly stated in the search results	Information not explicitly stated in the search results	Information not explicitly stated in the search results	
Thermal	Information not explicitly stated in the search results	Information not explicitly stated in the search results	Information not explicitly stated in the search results	
Photolytic	Information not explicitly stated in the search results	Information not explicitly stated in the search results	Information not explicitly stated in the search results	

The degradation kinetics for both acid and oxidative stress followed **pseudo-first-order kinetics** [1]. The workflow for conducting these studies is as follows:



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## Characterization of Key Degradation Products

Using LC-MS/MS, several major degradation products (DPs) were characterized. Their proposed structures and toxicity assessments are summarized below [1].

Degradation Product	Molecular Formula	Molecular Weight (g/mol)	Proposed Identity / Notes	In-silico Toxicity Prediction (LD <sub>50</sub> )
DP 1	C <sub>13</sub> H <sub>15</sub> N <sub>5</sub> O	257	Structure not fully detailed in available source.	Moderate (Class 4), LD <sub>50</sub> = 500 mg/kg

Degradation Product	Molecular Formula	Molecular Weight (g/mol)	Proposed Identity / Notes	In-silico Toxicity Prediction (LD <sub>50</sub> )
DP 2	C <sub>20</sub> H <sub>26</sub> N <sub>6</sub> O <sub>2</sub>	382	Structure not fully detailed in available source.	Moderate (Class 4), LD <sub>50</sub> = 729 mg/kg
DP 3	C <sub>13</sub> H <sub>12</sub> F <sub>3</sub> N <sub>5</sub> O	311	Structure not fully detailed in the available source.	<b>Highest Toxicity (Class 3)</b> , LD <sub>50</sub> = 250 mg/kg
DP 4	C <sub>17</sub> H <sub>19</sub> F <sub>3</sub> N <sub>6</sub> O	380	Structure not fully detailed in the available source.	Least Toxicity (Class 5), LD <sub>50</sub> = 1750 mg/kg

## Frequently Asked Questions (FAQs)

**Q1: What is the most critical parameter to optimize in the HPLC method for separating leniolisib impurities? A1:** The composition of the mobile phase is crucial. The reported method uses a specific **55:45 (v/v) ratio of methanol to sodium acetate buffer** on a C18 column to achieve optimal separation of **leniolisib** from its four major degradation products [1].

**Q2: My leniolisib sample shows unexpected degradation. What are the most likely causes? A2:** The evidence indicates that **leniolisib** is most susceptible to **acidic and oxidative stress**. Your first suspects should be exposure to acidic conditions or oxidizers. It is recommended to perform forced degradation studies to compare your impurity profile with the known DPs [1].

**Q3: Are all degradation impurities of leniolisib equally concerning from a safety standpoint? A3:** No. The in-silico toxicity predictions indicate significant variation. **DP 3 is predicted to have the highest toxicity (Class 3)**, while DP 4 is of much lower concern. This highlights the importance of identifying and monitoring specific impurities, not just the total amount of degradation [1].

**Q4: Is there another published HPLC method I can refer to for analyzing leniolisib in biological matrices? A4:** Yes. A separate bioanalytical method for quantifying **leniolisib** in rat plasma has been developed. This method uses an **Inertsil ODS-4 C18 column (150 x 4.6 mm, 3.0 μm)** with a mobile phase

of acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio at a flow rate of 1.0 mL/min, with detection at 294 nm [2].

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## References

1. Chromatographic profiling of leniolisib using HPLC and... impurities [japtronline.com]
2. A bioanalytical method development and validation of leniolisib by... [fjps.springeropen.com]

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